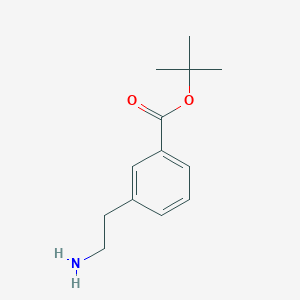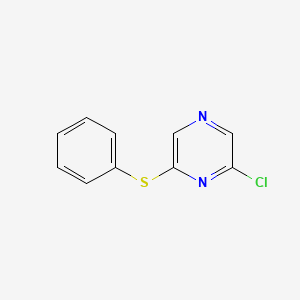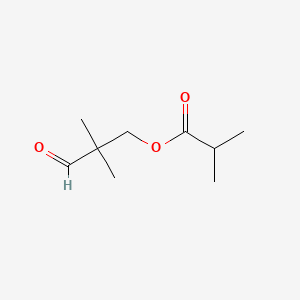
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorocarbonyl group, a methyl-propyl chain, and a carbamic acid ester linked to a 9H-fluoren-9-ylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the chlorocarbonyl intermediate. This intermediate is then reacted with 2-methyl-propylamine to form the corresponding carbamate. The final step involves esterification with 9H-fluoren-9-ylmethanol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: The chlorocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Researchers are exploring its efficacy in targeting specific molecular pathways involved in diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target. This interaction is often mediated by the formation of covalent bonds or non-covalent interactions, leading to changes in the target’s activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid phenyl ester: Similar in structure but with a phenyl group instead of a 9H-fluoren-9-ylmethyl group.
(1-chlorocarbonyl-2-methyl-propyl)-carbamic acid benzyl ester: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate lies in its 9H-fluoren-9-ylmethyl group, which imparts distinct chemical properties and potential applications. This group enhances the compound’s stability and reactivity, making it suitable for specialized research and industrial applications.
Propiedades
Fórmula molecular |
C20H20ClNO3 |
|---|---|
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24) |
Clave InChI |
OJVUGYYHLWTNDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,7-Dichloro-3-[(4-chlorophenyl)sulfonyl]quinoline](/img/structure/B8759912.png)



![Pyridine, 3-bromo-2-[[1,2,3,6-tetrahydro-1-(phenylmethyl)-4-pyridinyl]methoxy]-](/img/structure/B8759942.png)




